N-Methyl-N-(2-pyridyl)formamide, also referred to as Meyers formylating agent, is a chemical compound with the empirical formula C7H8N2O. It has been used in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide.
Synthesis Analysis
N-Methyl-N-(2-pyridyl)formamide has been used as a reactant to prepare Grignard reagents. It has also been used in the solvent-free N-formylation of 2-(methylamino)pyridine with CO2 and phenylsilane, catalyzed by Cu(OAc)2 alone to give N-methyl-N-(2-pyridyl)formamide, also known as Comins-Meyers formamide.
Molecular Structure Analysis
The molecular weight of N-Methyl-N-(2-pyridyl)formamide is 136.15 g/mol. The InChI string is 1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3 and the InChI key is DIRVEOCOAHGVJV-UHFFFAOYSA-N. The canonical SMILES string is CN(C=O)C1=CC=CC=N1.
Chemical Reactions Analysis
N-Methyl-N-(2-pyridyl)formamide is a formylating reagent for Grignard reagents and certain organolithiums. Sequential addition of two Grignard reagents can provide unsymmetrical secondary alcohols.
Physical And Chemical Properties Analysis
N-Methyl-N-(2-pyridyl)formamide is a colorless liquid. It has a boiling point of 71-72°C/0.05 mmHg and a density of 1.137 g/mL at 25°C. The refractive index is 1.566 (lit.).
Related Compounds
Relevance: These compounds are structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring with an N-methyl substituent at the 2-position. This class of compounds highlights a key reaction that the benzamide analog of N-Methyl-N-(2-pyridyl)formamide can undergo, which can be used to understand the reactivity of the title compound. []
N-(CH2-aryl)-2-aminopyridine
Compound Description: This class of compounds shares the pyridine ring with an N-arylmethyl substituent at the 2-position with N-Methyl-N-(2-pyridyl)formamide. [] These compounds are synthesized via the debenzoylation of N-(CH2-aryl)-N-(pyridin-2-yl)benzamides. []
Relevance: These compounds are structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring with a substituent at the 2-position. This class of compounds demonstrates a potential synthetic application of N-(CH2-aryl)-N-(pyridin-2-yl)benzamides, which can be used to understand the potential applications of the title compound. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring with an N-methyl substituent at the 2-position. This comparison highlights the impact that the formamide group has on the intermolecular interactions of the title compound. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring with a substituent on the nitrogen at the 2-position. Comparing these two compounds demonstrates the impact of different substituents on biological activity and metal complexation ability. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring with a substituent on the nitrogen at the 2-position. This comparison highlights how the addition of a second sulfonamide group, as well as the change in substitution pattern on the benzene rings, affects the properties of the title compound. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring with a substituent at the 2-position. This comparison shows that despite the structural differences, both the title compound and this related compound can be used as ligands for metal complexation. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. This comparison demonstrates the diversity of structures that can be built upon a pyridine scaffold and their potential applications in coordination chemistry. []
Relevance: These compounds are structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. This comparison exemplifies the diverse range of reactions that pyridine-containing compounds can undergo to create complex heterocycles. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring with a substituent at the 2-position. By comparing their structures and properties, we can understand how different substituents on the pyridine ring can influence the crystal packing and intermolecular interactions of these compounds. [, ]
Relevance: These compounds are structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. By comparing their structures and luminescent properties, we can understand how the presence of different heterocycles and substituents can influence the electronic properties and excited-state behavior of pyridine-containing compounds. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. Comparing their structures and coordination behavior helps us understand how the presence of a second pyridine ring can influence the coordination properties and geometry of metal complexes. []
Compound Description: This compound contains two pyridine rings linked together by an (1E,2E)-1,2-bis(ethylidene)hydrazine unit. [] This compound is formed by the Ag(I)-mediated hydrolysis of 2-(((1-(pyridin-2-yl)ethylidene)hydrazineylidene)methyl)phenol in the presence of AgClO4. [] La acts as a bidentate chelate ligand, coordinating to two Ag(I) ions through its nitrogen atoms to form a tetranuclear complex. []
Relevance: Although this compound does not share the exact core structure of N-Methyl-N-(2-pyridyl)formamide, it is relevant due to its use as a ligand in the formation of metal complexes. This highlights the potential of compounds containing a pyridine ring, similar to the title compound, to act as ligands in coordination chemistry. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. Comparing their structures and intermolecular interactions provides insights into how the nature and position of substituents on the pyridine ring can influence the crystal packing and hydrogen bonding patterns in these compounds. []
N-Aroyl-N’-(2-pyridyl)thiourea Derivatives
Compound Description: These compounds share a pyridine ring with N-Methyl-N-(2-pyridyl)formamide. [] In these derivatives, the pyridine ring is linked to a thiourea unit through the nitrogen atom, and the thiourea unit is further substituted with various aroyl groups. [] These compounds have been studied for their intermolecular interactions using Hirshfeld surface analysis, revealing the presence of various interactions including H···H, H···S, O···H, N···H, C–H···π, and π···π. []
Relevance: These compounds are structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. Comparing their structures and intermolecular interactions can contribute to understanding how the introduction of a thiourea moiety and different substituents can affect the crystal packing and non-covalent interactions in compounds containing a pyridine ring. []
Relevance: These compounds are structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. This comparison highlights the diverse reactivity of pyridine-containing compounds and their utility in constructing complex molecules through C–C and C–N bond formation. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. This comparison can provide insights into how the length of the alkyl chain connecting the pyridine ring to the carbamothioylbenzamide group can influence the hydrogen bonding patterns and crystal packing arrangements. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. Comparing their structures and coordination behavior can shed light on how the presence of an imine group and a diamine moiety can influence the coordination properties and geometry of metal complexes. []
Compound Description: This compound, like N-Methyl-N-(2-pyridyl)formamide, contains a pyridine ring as part of a larger heterocyclic system. [] It features a fused ring system composed of imidazo[1,2-a]pyridine, thieno[2,3-d]pyrimidine, and phenyl rings. [] This compound was synthesized and subsequently alkylated with various 2-chloroarylacetamides. [] The synthesized compounds exhibited moderate antimicrobial activity against various bacterial strains, including S. aureus, E. coli, and B. subtilis. []
Relevance: This compound, although structurally more complex, shares a common structural motif with N-Methyl-N-(2-pyridyl)formamide, the pyridine ring. This highlights the potential of incorporating pyridine rings into diverse heterocyclic systems, leading to compounds with potential biological activities. []
Relevance: This class of compounds is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. This comparison demonstrates the potential of incorporating pyridine rings into other heterocyclic frameworks, leading to compounds with diverse biological activities. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring with a substituent at the 2-position. This comparison allows us to understand how modifications to the substituent on the pyridine ring can influence the coordination properties and geometries of the resulting metal complexes. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. The comparison highlights the ability of pyridine-containing ligands to coordinate metal centers and form complexes with diverse geometries and coordination numbers. []
2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines
Compound Description: Both of these classes of compounds contain a pyridine ring within a fused imidazo[4,5-b]pyridine system. [] The first class features a 1,2,4-triazole ring connected to the imidazo[4,5-b]pyridine through a thiomethylene bridge, while the second class has a pyrazole ring linked through a similar bridge. []
Relevance: While these compounds do not share the exact core structure with N-Methyl-N-(2-pyridyl)formamide, they are relevant due to their incorporation of a pyridine ring within a larger heterocyclic framework. This highlights the versatility of pyridine as a building block in the synthesis of diverse heterocyclic compounds. []
Relevance: These compounds are structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. This comparison highlights the diverse applications of pyridine-containing compounds and their potential use in pharmaceutical and cosmetic formulations. []
Compound Description: This compound, like N-Methyl-N-(2-pyridyl)formamide, contains a pyridine ring, but here it is attached to a pyrimidine ring. [] The molecule also contains a nitrophenyl group. [] It has been studied as a potential template for drug design against chronic myelogenous leukemia (CML). []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. This comparison demonstrates the potential of pyridine-containing compounds as scaffolds in medicinal chemistry and drug discovery. []
Compound Description: This compound contains a pyridine ring linked to a pyrazole ring, which is further connected to a benzoic acid moiety. [] This compound has been used as a ligand to synthesize a copper(II) complex. [] This complex exhibits interesting biological activity, including inhibition of protein tyrosine phosphatase 1B (PTP1B) and antiproliferative activity against human breast cancer cells (MCF7). []
Relevance: Although structurally different from N-Methyl-N-(2-pyridyl)formamide, this compound highlights the potential of molecules containing a pyridine ring, similar to the title compound, to act as ligands for the synthesis of metal complexes with biological activities. []
Compound Description: This class of compounds incorporates a pyridine ring within a tetrahydroindazole framework. [] These compounds were synthesized regioselectively using cyclic β-ketoesters as starting materials. [] The pyridine ring occupies the 2-position of the indazole system, and various aryl and alkoxycarbonyl substituents are present on the tetrahydroindazole ring. []
Relevance: Although structurally distinct from N-Methyl-N-(2-pyridyl)formamide, these compounds highlight the use of pyridine as a building block in constructing diverse heterocyclic systems. [] The presence of a pyridine ring in both cases suggests potential similarities in their reactivity and potential applications. []
Compound Description: This compound shares a pyridine ring with N-Methyl-N-(2-pyridyl)formamide. [, , , ] It features a pyridine ring linked to an indazole ring through a vinyl bridge. [, , , ] This compound acts as an inhibitor of the T315I mutation in BCR-ABL tyrosine kinase and has potential applications in treating chronic myelogenous leukemia. [, , , ]
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring. This comparison underscores the importance of pyridine-containing compounds as potential lead compounds in medicinal chemistry. [, , , ]
Compound Description: This compound contains two pyridine rings linked by a cyclopropanecarboxamide and an imine group. [] It acts as a glycogen synthase kinase-3β (GSK-3β) inhibitor and has shown promising results in ameliorating Aβ1-42-induced Alzheimer's disease in rats. [] Its mechanism of action involves inhibiting oxidative stress and apoptosis. []
Relevance: While not directly analogous in structure to N-Methyl-N-(2-pyridyl)formamide, this compound's inclusion highlights the significance of pyridine-containing molecules in medicinal chemistry, particularly for targeting neurological disorders. The presence of a pyridine ring in both compounds suggests a potential for shared chemical properties and reactivity. []
Compound Description: This compound is a tetracobalt(II) cluster where the cobalt ions are bridged by two molecules of the ligand L3-(CO2-)2, where L3-(CO2-)2 is 3-[N-{2-(pyridin-2-yl)methyl}amino]-bis(propionate). [] This ligand contains a pyridine ring. []
Relevance: While the overall structure of this complex is quite different from N-Methyl-N-(2-pyridyl)formamide, the presence of a pyridine ring within the bridging ligand highlights the ability of pyridine-containing molecules to participate in coordination chemistry. []
Relevance: This compound is structurally related to N-Methyl-N-(2-pyridyl)formamide through the shared pyridine ring, although the substitution patterns and the overall structures differ significantly. This comparison highlights the potential of compounds containing pyridine rings as valuable scaffolds in medicinal chemistry for developing new therapeutic agents for various diseases. [, ]
Classification
Chemical Name: N-Methyl-N-(2-pyridyl)formamide
CAS Number: 67242-59-5
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
Functional Group: Formamide
Synthesis Analysis
N-Methyl-N-(2-pyridyl)formamide can be synthesized through several methods, primarily involving the formylation of 2-aminopyridine followed by methylation. The key steps in its synthesis include:
Formylation of 2-Aminopyridine:
2-Aminopyridine is treated with a suitable formylating agent, such as paraformaldehyde or formic acid, under acidic conditions.
The reaction typically requires heating and may involve solvents like methanol or ethanol.
Methylation:
The resulting intermediate from the formylation step undergoes methylation using methyl iodide or dimethyl sulfate.
This step often requires a base, such as potassium carbonate, to facilitate the reaction.
Purification:
The crude product is purified through recrystallization or chromatography to obtain pure N-Methyl-N-(2-pyridyl)formamide.
These methods highlight the compound's versatility and accessibility in laboratory settings .
Molecular Structure Analysis
The molecular structure of N-Methyl-N-(2-pyridyl)formamide features a pyridine ring substituted with a methyl group and a formamide functional group. Key structural details include:
Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom at position 2.
Formamide Group: Attached to the nitrogen atom of the pyridine, contributing to its reactivity as a formylating agent.
Structural Data
The presence of both nitrogen atoms and the carbonyl group significantly influences the compound's electronic properties and reactivity .
Chemical Reactions Analysis
N-Methyl-N-(2-pyridyl)formamide participates in various chemical reactions, primarily in organic synthesis:
Formylation Reactions:
Acts as a source of the formyl group (-CHO), facilitating the introduction of aldehyde functionalities into substrates.
Condensation Reactions:
Can undergo condensation with amines or alcohols to form amides or esters, respectively.
Reactivity with Nucleophiles:
The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack by various reagents.
These reactions are essential for synthesizing complex organic molecules and modifying existing compounds .
Mechanism of Action
The mechanism of action for N-Methyl-N-(2-pyridyl)formamide primarily involves its role as a formylating agent:
Activation of Carbonyl Group:
The carbonyl oxygen becomes protonated under acidic conditions, increasing electrophilicity.
Nucleophilic Attack:
A nucleophile (such as an amine) attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate.
Elimination:
Subsequent elimination of water results in the formation of an imine or an amide, depending on the nucleophile used.
This mechanism underscores its utility in synthesizing aldehydes and amides from various substrates .
Physical and Chemical Properties Analysis
N-Methyl-N-(2-pyridyl)formamide exhibits several notable physical and chemical properties:
Appearance: Colorless to pale yellow liquid.
Melting Point: Approximately 20 °C.
Boiling Point: Approximately 185 °C.
Solubility: Soluble in polar solvents such as water, methanol, and ethanol.
Stability: Sensitive to moisture; should be stored under inert atmospheres (argon or nitrogen).
These properties are crucial for handling and application in synthetic procedures .
Applications
N-Methyl-N-(2-pyridyl)formamide has diverse applications in scientific research and industrial processes:
Organic Synthesis:
Primarily used as a formylating agent for synthesizing aldehydes and amides.
Pharmaceutical Development:
Utilized in drug discovery processes for modifying lead compounds.
Material Science:
Investigated for potential applications in polymer chemistry and materials development.
Analytical Chemistry:
Employed in various analytical techniques for characterizing organic compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Canfosfamide Hydrochloride is the hydrochloride salt of a modified glutathione analogue with potential antineoplastic activity. Canfosfamide is selectively activated by glutathione S-transferase P1-1 into an alkylating metabolite that forms covalent linkages with nucleophilic centers in tumor cell DNA, which may induce a cellular stress response and cytotoxicity, and decrease tumor proliferation. S-transferase P1-1 is an enzyme that is overexpressed in many human malignancies.
4-hydroxyphenyl retinamide is a retinoid obtained by formal condensation of the carboxy group of all-trans retinoic acid and the anilino group of 4-hydroxyaniline. Synthetic retinoid agonist. Antiproliferative, antioxidant and anticancer agent with a long half-life in vivo. Apoptotic effects appear to be mediated by a mechanism distinct from that of 'classical' retinoids. It has a role as an antineoplastic agent and an antioxidant. It is a retinoid and a monocarboxylic acid amide. It is functionally related to an all-trans-retinoic acid. A synthetic retinoid that is used orally as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer. It is also effective as an antineoplastic agent. Fenretinide is an orally-active synthetic phenylretinamide analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Fenretinide binds to and activates retinoic acid receptors (RARs), thereby inducing cell differentiation and apoptosis in some tumor cell types. This agent also inhibits tumor growth by modulating angiogenesis-associated growth factors and their receptors and exhibits retinoid receptor-independent apoptotic properties. (NCI04)
Edatrexate is a glutamic acid derivative. Edatrexate is a polyglutamatable folate antagonist analogue of methotrexate with antineoplastic activity. Edatrexate inhibits dihydrofolate reductase, thereby increasing cellular levels of polyglutamates, inhibiting thymidylate synthase and glycinamide ribonucleotide formyl transferase, impairing synthesis of purine nucleotides and amino acids, and resulting in tumor cell death. Edatrexate may overcome tumor resistance to methotrexate, which loses its activity after it is polyglutamated. (NCI04)
Etanidazole is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2-nitro-1H-imidazol-1-yl)acetic acid with the amino group of ethanolamine. Used as a radiosensitising agent for hypoxic tumour cells. It has a role as an antineoplastic agent, a prodrug, an alkylating agent and a radiosensitizing agent. It is a member of imidazoles, a C-nitro compound and a monocarboxylic acid amide. It is functionally related to an ethanolamine. Etanidazole has been used in trials studying the diagnostic of Adult Ependymoma, Malignant Ascites, Adult Gliosarcoma, Adult Mixed Glioma, and Adult Glioblastoma, among others. Etanidazole is a 2-nitroimidazole with radiosensitizing properties. Etanidazole depletes glutathione and inhibits glutathione transferase, thereby enhancing the cytotoxicity of ionizing radiation. This agent may also be useful as an imaging agent for identifying hypoxic, drug-resistant regions of primary tumors or metastases. (NCI04) A nitroimidazole that sensitizes hypoxic tumor cells that are normally resistant to radiation therapy.
Omaveloxolone is a semi-synthetic triterpenoid drug. It is an Nrf2 activator that is approved for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older. It has a role as an antioxidant, an anti-inflammatory agent, a cardioprotective agent and an antineoplastic agent. It is a pentacyclic triterpenoid, a secondary carboxamide, a nitrile, an organofluorine compound and a cyclic terpene ketone. It derives from a hydride of an oleanane. Omaveloxolone (RTA-408) is a semisynthetic oleanane triterpenoid with antioxidant and anti-inflammatory properties. Omaveloxolone acts as an activator of nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that mitigates oxidative stress. In patients with Friedreich's ataxia, a genetic disease involving mitochondrial dysfunction, the Nrf2 pathway is impaired, and Nrf2 activity is lower. Therefore, the use of Nrf2 activators such as omaveloxolone represents a therapeutic advantage in this group of patients. In February 2023, omaveloxolone was approved by the FDA for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older. The use of omaveloxolone for the treatment of conditions involving mitochondrial dysfunction and oxidative stress has also been evaluated. The mechanism of action of omaveloxolone is as a Cytochrome P450 3A4 Inducer, and Cytochrome P450 2C8 Inducer. Omaveloxolone is a member of the synthetic oleanane triterpenoid class of compounds and an activator of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2, Nfe2l2), with potential chemopreventive activity. Upon administration, omaveloxolone activates the cytoprotective transcription factor Nrf2. In turn, Nrf2 translocates to the nucleus, dimerizes with a small Maf protein (sMaf), and binds to the antioxidant response element (ARE). This induces the expression of a number of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), sulfiredoxin 1 (Srxn1), heme oxygenase-1 (HO1, HMOX1), superoxide dismutase 1 (SOD1), gamma-glutamylcysteine synthetase (gamma-GCS), thioredoxin reductase-1 (TXNRD1), glutathione S-transferase (GST), glutamate-cysteine ligase catalytic subunit (Gclc) and glutamate-cysteine ligase regulatory subunit (Gclm), and increases the synthesis of the antioxidant glutathione (GSH). Nrf2, a leucine zipper transcription factor, plays a key role in the maintenance of redox balance and cytoprotection against oxidative stress.
Lonafarnib is a 4-{2-[4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxamide that has R configuration. It is used as oral farnesyltransferase inhibitor. It has a role as an antineoplastic agent and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor. Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in adverse symptoms associated with premature ageing: skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive; HGPS is uniformly fatal. Mechanistically, HGPS is underpinned by a single heterozygous C-to-T mutation at position 1824 of the LMNA gene, which results in the accumulation of an aberrant farnesylated form of lamin A called progerin in the inner nuclear membrane. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), which reduces the farnesylation of numerous cellular proteins, including progerin; as progerin farnesylation is important for localization to the nuclear membrane, lonafarnib inhibits progerin accumulation and improves symptoms in HGPS patients. Merck originally developed Lonafarnib and subsequently licensed it to Eiger Biopharmaceuticals Inc., which currently markets it under the trademark ZOKINVY™. Lonafarnib was granted FDA approval on November 20, 2020, and is the first FDA-approved treatment for HGPS and other related progeroid laminopathies. Lonafarnib is a Farnesyltransferase Inhibitor. The mechanism of action of lonafarnib is as a Farnesyltransferase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Lonafarnib is an oral, small molecule inhibitor of farnesyltransferase that is used to treat Hutchison-Gilford progeria syndrome and is under investigation as therapy of chronic hepatitis D. Lonafarnib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury. Lonafarnib is a natural product found in Dichrostachys cinerea with data available. Lonafarnib is a synthetic tricyclic derivative of carboxamide with antineoplastic properties. Lonarfanib binds to and inhibits farnesyl transferase, an enzyme involved in the post-translational modification and activation of Ras proteins. Ras proteins participate in numerous signalling pathways (proliferation, cytoskeletal organization), and play an important role in oncogenesis. Mutated ras proteins have been found in a wide range of human cancers. (NCI04)
Brostacillin Hydrochloride is the hydrochloride salt form of brostacillin, a synthetic, alpha-bromoacrylic, second-generation minor groove binder (MGB), related to distamycin A, with potential antineoplastic activity. Brostallicin binds to DNA minor groove DNA, after having formed a highly reactive glutathione (GSH)-brostallicin complex in the presence of the enzyme glutathione S-transferase (GST), which is overexpressed in cancer cells; DNA replication and cell division are inhibited, resulting in tumor cell death. Compared to typical MGBs, this agent appears to bind covalently to DNA in a different manner and its activity does not depend on a functional DNA mismatch repair (MMR) mechanism. Accordingly, brostallicin may be effective against MMR-defective tumors that are refractory to various anticancer agents.